molecular formula C16H18N2OS B5843508 2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide

2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5843508
M. Wt: 286.4 g/mol
InChI Key: YTRNBFSUQSLNSH-UHFFFAOYSA-N
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Description

2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as ADMA or asymmetric dimethylarginine, which is a naturally occurring amino acid derivative. ADMA is known to inhibit the activity of nitric oxide synthase, which results in decreased production of nitric oxide. This compound has been studied extensively due to its potential role in cardiovascular diseases and other pathological conditions.

Mechanism of Action

ADMA inhibits the activity of nitric oxide synthase by binding to the enzyme's active site and preventing the conversion of L-arginine to nitric oxide. This results in decreased production of nitric oxide, which leads to vasoconstriction and increased blood pressure.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects, including increased oxidative stress, inflammation, and endothelial dysfunction. These effects are associated with various pathological conditions, including cardiovascular diseases, kidney diseases, and neurological disorders.

Advantages and Limitations for Lab Experiments

ADMA has several advantages for laboratory experiments, including its stability and ease of synthesis. However, ADMA has some limitations, including its potential toxicity and the need for specialized equipment for its handling and storage.

Future Directions

There are several future directions for research on ADMA, including the development of new therapeutic agents that target ADMA's activity. Additionally, further studies are needed to elucidate the mechanisms underlying ADMA's effects on various pathological conditions. Finally, the development of new analytical methods for the quantification of ADMA in biological samples is also an area of future research.

Synthesis Methods

The synthesis of 2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide involves the reaction between 2-aminothiophenol and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

ADMA has been extensively studied due to its potential role in various pathological conditions, including cardiovascular diseases, kidney diseases, and neurological disorders. ADMA is known to inhibit the activity of nitric oxide synthase, which results in decreased production of nitric oxide. Nitric oxide is a potent vasodilator and is essential for the regulation of blood pressure and blood flow.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-7-8-14(12(2)9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNBFSUQSLNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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